molecular formula C13H12N2O6 B5215387 3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate

3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate

Cat. No. B5215387
M. Wt: 292.24 g/mol
InChI Key: UJYHJTCXAOOBPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicine, agriculture, and biotechnology.

Mechanism of Action

The mechanism of action of 3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate varies depending on its application. In medicine, it has been shown to inhibit the activity of various enzymes involved in the inflammatory and cancer pathways. In agriculture, it inhibits the growth of plants by interfering with the photosynthesis process. In biotechnology, it binds to proteins and DNA, causing changes in their conformation and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate are also dependent on its application. In medicine, it has been shown to reduce inflammation and inhibit the growth of cancer cells. In agriculture, it inhibits the growth of plants, leading to decreased crop yield. In biotechnology, it can be used to study the binding interactions of proteins and DNA.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate in lab experiments is its ability to inhibit specific enzymes and pathways, making it a useful tool for studying various biological processes. However, its use in agriculture as a pesticide and herbicide has raised concerns about its potential environmental impact and toxicity. Additionally, its high cost and limited availability may limit its use in certain experiments.

Future Directions

The potential applications of 3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate are vast, and future research may focus on exploring its use in new areas such as drug delivery and gene therapy. Additionally, researchers may investigate its potential as a biomarker for various diseases and its ability to modulate the immune system. Further studies may also be conducted to evaluate its safety and environmental impact as a pesticide and herbicide.

Synthesis Methods

The synthesis of 3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate involves the reaction between 5-nitroisophthalic acid and 3-bromopropionyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The synthesis method has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate has been extensively studied for its potential applications in various areas of scientific research. In the field of medicine, it has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In agriculture, it has been used as a pesticide and herbicide due to its ability to inhibit the growth of various plant species. In biotechnology, it has been used as a fluorescent probe to study the binding interactions of proteins and DNA.

properties

IUPAC Name

3-(5-nitro-1,3-dioxoisoindol-2-yl)propyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O6/c1-8(16)21-6-2-5-14-12(17)10-4-3-9(15(19)20)7-11(10)13(14)18/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYHJTCXAOOBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCN1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate

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